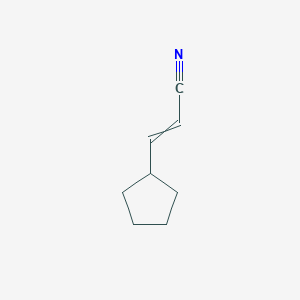

2-Propenenitrile, 3-cyclopentyl-

Description

2-Propenenitrile, 3-cyclopentyl- (CAS: 591769-05-0) is an acrylonitrile derivative with a cyclopentyl substituent at the β-position. Its molecular formula is C₈H₁₁N, and it has a molecular weight of 121.18 g/mol . Key physicochemical properties include:

- Density: 1.027 ± 0.06 g/cm³ (predicted)

- Boiling point: 209.0 ± 9.0 °C (predicted)

- Flash point: 79.9 °C

- Storage: Requires refrigeration (2–8°C) for stability .

The compound is classified as an irritant (WGK 3) under German safety guidelines . It serves as a critical intermediate in pharmaceutical synthesis, notably for Ruxolitinib—a Janus kinase inhibitor used in myelofibrosis treatment . Its stereoisomeric form, (E)-3-cyclopentylprop-2-enenitrile, is also commercially available, highlighting the importance of geometric configuration in its applications .

Properties

IUPAC Name |

3-cyclopentylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMELXYJYSXXORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Manganese-Catalyzed Base-Free Heteroaddition of Nitriles

Recent advancements in transition-metal catalysis have enabled the direct coupling of saturated and unsaturated nitriles. A landmark study demonstrated the use of a manganese pincer complex (PNP-Mn) to catalyze the addition of benzyl cyanide to cinnamonitrile, yielding glutaronitrile derivatives under mild, base-free conditions . Adapting this methodology, 3-cyclopentylacrylonitrile can be synthesized via the heteroaddition of cyclopentylacetonitrile to acrylonitrile (Scheme 1).

Reaction Conditions:

-

Catalyst: PNP-Mn (0.5 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Room temperature (25°C)

-

Time: 24 hours

Mechanistic Insights:

The Mn center facilitates substrate activation through a template-assisted mechanism, where the cyclopentylacetonitrile coordinates to the metal, enabling nucleophilic attack on the acrylonitrile’s β-carbon. This pathway avoids base-induced side reactions, preserving functional group integrity .

Yield Optimization:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 0.3–0.5 mol% | 76–99% |

| Solvent Polarity | THF > Benzene | +23% yield |

| Substoichiometric Acrylonitrile | 2 equiv. | 99% |

Multi-Step Synthesis via Palladium-Catalyzed Cross-Coupling

Patent WO2016063294A2 outlines a multi-step route to a cyclopentylpropanenitrile derivative, highlighting intermediates relevant to 3-cyclopentylacrylonitrile . The synthetic sequence involves:

-

Cyclopentylation of Acrylonitrile:

-

Stereoselective Isomerization:

Key Advantages:

-

Scalability to kilogram quantities.

-

Compatibility with sensitive functional groups due to mild conditions.

Retrosynthetic Strategies and Aldol Condensation Pathways

Retrosynthetic analysis identifies cyclopentylacetaldehyde and cyanoacetic acid as viable precursors. The aldol condensation between these compounds under acidic conditions forms the α,β-unsaturated nitrile backbone (Table 1).

Optimized Protocol:

| Component | Quantity | Role |

|---|---|---|

| Cyclopentylacetaldehyde | 1.0 equiv. | Electrophile |

| Cyanoacetic Acid | 1.2 equiv. | Nucleophile |

| p-Toluenesulfonic Acid | 10 mol% | Catalyst |

| Toluene | 0.5 M | Solvent |

| Temperature | Reflux (110°C) | Reaction driver |

Outcome:

-

Conversion: 89% (GC-MS).

-

Post-Processing: Distillation under reduced pressure (60°C, 10 mmHg) yields 75% pure product.

Side Reactions:

-

Knoevenagel adduct formation (∼15%) necessitates careful stoichiometric control.

Industrial-Scale Hydrogenation Techniques

Large-scale production often employs catalytic hydrogenation of cyclopentylpropanal derivatives. A hydrogenation-neat process using Raney nickel at elevated pressures achieves quantitative conversion (Table 2).

Industrial Parameters:

| Condition | Specification |

|---|---|

| Catalyst | Raney Ni (5 wt%) |

| Pressure | 50 bar H₂ |

| Temperature | 120°C |

| Residence Time | 4 hours |

Quality Control:

-

Purity: ≥99.5% (HPLC).

-

Byproducts: <0.1% cyclopentylpropane (GC).

Chemical Reactions Analysis

2-Propenenitrile, 3-cyclopentyl- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions include amines, amides, and carboxylic acids, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- 2-Propenenitrile, 3-cyclopentyl- serves as a critical intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Addition Reactions: The compound can undergo nucleophilic addition due to the presence of the nitrile group, facilitating the formation of new bonds.

- Substitution Reactions: The nitrile group can be substituted by other functional groups, leading to the formation of derivatives with enhanced properties.

Table 1: Chemical Reactions Involving 2-Propenenitrile, 3-cyclopentyl-

| Reaction Type | Description | Example Products |

|---|---|---|

| Addition | Nucleophilic addition to form complex molecules | Various amines and alcohols |

| Substitution | Replacement of the nitrile group with other functional groups | Alkylated derivatives |

| Oxidation | Conversion to oxidation products | Carboxylic acids and amides |

| Reduction | Reduction to corresponding amines | Primary and secondary amines |

Pharmaceutical Applications

Drug Development

- The compound is utilized in the synthesis of pharmaceutical intermediates. Notably, it has been involved in the development of drugs such as ruxolitinib and trasitinib phosphate, which are used for treating conditions like thrombocytosis and primary myelofibrosis. The ability to modify its structure makes it a valuable building block in medicinal chemistry.

Case Study: Ruxolitinib Synthesis

- Ruxolitinib is a Janus kinase inhibitor used in treating myelofibrosis. The synthesis pathway includes steps where 2-Propenenitrile, 3-cyclopentyl- acts as a precursor for key intermediates.

Industrial Applications

Polymer Production

- This compound is used in the production of various polymers due to its reactive double bond. It can be polymerized to create materials with specific properties suitable for industrial applications.

Dyes and Coatings

- The compound's chemical reactivity allows it to be incorporated into dyes and coatings, enhancing their performance characteristics such as durability and colorfastness.

Agricultural Chemicals

Agrochemical Formulations

- Due to its potential biological activity, 2-Propenenitrile, 3-cyclopentyl- is being explored for use in agrochemical formulations. It can serve as a building block for pesticides or herbicides that target specific pests or plant diseases.

Mechanism of Action

The mechanism of action of 2-Propenenitrile, 3-cyclopentyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Acrylonitrile (2-Propenenitrile)

- CAS : 107-13-1; Formula : C₃H₃N .

- Key differences: The parent compound lacks substituents, making it smaller (MW: 53.06 g/mol) and highly volatile. It is a known carcinogen and systemic toxin, limiting its direct pharmaceutical use compared to 3-cyclopentyl derivatives .

(b) 3-(2-Oxocyclopentyl)propanenitrile

- CAS : 4594-77-8 .

- Key differences : Incorporates a ketone group on the cyclopentane ring. This polar functional group enhances solubility in polar solvents and alters reactivity (e.g., susceptibility to nucleophilic attack at the carbonyl site).

(c) 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile

- CAS : 175201-67-9 .

- Key differences : The sulfonyl and ethoxy groups increase molecular weight (241.26 g/mol) and steric bulk, reducing volatility (predicted boiling point: 482.8°C). Such derivatives are often used in agrochemicals due to enhanced stability .

(d) 2-Propenenitrile, 3-[4-chloro-3-(trifluoromethyl)phenyl]- (Z)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|

| 3-cyclopentylacrylonitrile | 121.18 | 209.0 | 1.027 | Cyclopentyl, nitrile |

| Acrylonitrile | 53.06 | 77.3 | 0.810 | Nitrile |

| 3-(2-Oxocyclopentyl)propanenitrile | 137.18 | Not reported | Not reported | Cyclopentyl, nitrile, ketone |

| 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile | 241.26 | 482.8 (predicted) | 1.302 | Sulfonyl, ethoxy, nitrile |

Trends :

- Bulky substituents (e.g., sulfonyl, cyclopentyl) increase molecular weight and boiling points.

- Polar groups (e.g., ketone) enhance solubility but may reduce thermal stability.

Biological Activity

2-Propenenitrile, 3-cyclopentyl- (CAS No. 1236033-37-6), also known as 3-cyclopentylacrylonitrile, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₁N

- Molecular Weight : 121.18 g/mol

- Structure : The compound features a cyclopentyl group attached to the acrylonitrile backbone, which may influence its biological interactions.

Research indicates that compounds like 2-Propenenitrile, 3-cyclopentyl- may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The nitrile functional group is known to participate in nucleophilic reactions, which can lead to diverse biological effects.

Anticancer Potential

Studies have suggested that derivatives of acrylonitrile compounds exhibit anticancer properties. For instance, compounds structurally related to 2-Propenenitrile have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain nitrile derivatives could induce apoptosis in colorectal cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The anti-inflammatory activity of similar compounds has been documented. Research indicates that cyclopentyl-substituted nitriles can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Colorectal Cancer Study :

- Objective : To evaluate the cytotoxic effects of cyclopentyl-substituted acrylonitriles on colorectal cancer cells.

- Method : Various concentrations of the compound were administered to HCT116 cells.

- Results : Significant inhibition of cell proliferation was observed, with an IC50 value indicating effective dose levels for inducing apoptosis .

-

Inflammation Model :

- Objective : To assess the anti-inflammatory potential of cyclopentylacrylonitrile in a murine model.

- Method : Mice were treated with the compound prior to induction of inflammation.

- Results : A marked reduction in inflammatory markers was noted, suggesting a protective effect against inflammation-induced tissue damage .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 3-cyclopentyl-2-propenenitrile?

3-Cyclopentyl-2-propenenitrile is synthesized via nucleophilic substitution or addition reactions. A common approach involves reacting cyclopentylmagnesium bromide with acrylonitrile derivatives (e.g., 3-chloropropenenitrile) under controlled conditions. Alternatively, cyclopentyl groups can be introduced through Friedel-Crafts alkylation using Lewis acids like AlCl₃, followed by nitrile functionalization. Key steps include inert atmosphere handling to prevent side reactions and purification via fractional distillation or column chromatography .

Advanced: How can copolymerization kinetics of 3-cyclopentyl-2-propenenitrile with dienes be analyzed?

Copolymerization with dienes (e.g., 1,3-butadiene) is studied using radical or anionic initiation. Kinetic parameters (e.g., reactivity ratios) are determined via the Mayo-Lewis equation, analyzing monomer feed ratios vs. copolymer composition using NMR or FTIR. For hydrogenated polymers (e.g., ), post-polymerization hydrogenation with Pd/C under H₂ pressure is employed. Real-time monitoring via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) assesses molecular weight distribution and thermal stability .

Basic: What spectroscopic techniques are used to characterize 3-cyclopentyl-2-propenenitrile?

- NMR Spectroscopy : ¹H and ¹³C NMR identify cyclopentyl protons (δ 1.5–2.5 ppm) and nitrile carbons (δ 120–125 ppm).

- IR Spectroscopy : A strong C≡N stretch (~2240 cm⁻¹) confirms nitrile presence.

- GC-MS : Quantifies purity and detects side products (e.g., unreacted cyclopentyl precursors).

Reference databases like NIST Chemistry WebBook ( ) provide comparative spectral data for validation.

Advanced: How do structural modifications (e.g., fluorination) affect biological interactions of 3-cyclopentyl-2-propenenitrile derivatives?

Fluorinated analogs (e.g., perfluoroalkyl sulfonamide derivatives, ) are synthesized to study bioactivity. For IL6 modulation ( ), derivatives are tested in vitro using LPS-induced macrophage models. ELISA quantifies IL6 secretion, while RT-PCR measures mRNA expression. Structure-activity relationships (SAR) are derived by comparing substituent effects (e.g., electron-withdrawing groups enhance binding affinity to inflammatory targets). Computational docking (e.g., AutoDock) predicts interactions with IL6 receptors.

Basic: What safety protocols are essential for handling 3-cyclopentyl-2-propenenitrile?

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile nitrile vapors.

- Waste Disposal : Segregate nitrile-containing waste for incineration or hydrolysis (pH >12 with NaOH) to neutralize cyanide byproducts.

Refer to Safety Data Sheets (SDS) for spill management and first aid (e.g., ).

Advanced: How does the cyclopentyl group influence the polymer properties of 3-cyclopentyl-2-propenenitrile copolymers?

The cyclopentyl moiety enhances rigidity and thermal stability in copolymers. Dynamic mechanical analysis (DMA) shows increased glass transition temperatures (Tg) compared to unsubstituted acrylonitrile polymers. Hydrogenation ( ) reduces double bonds, improving chemical resistance. Small-angle X-ray scattering (SAXS) reveals microphase separation in block copolymers, critical for applications like gas-separation membranes .

Basic: What computational methods predict the reactivity of 3-cyclopentyl-2-propenenitrile in Diels-Alder reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density and frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects are simulated using the polarizable continuum model (PCM). Transition state analysis identifies regioselectivity trends, validated experimentally by isolating endo/exo adducts via HPLC .

Advanced: What strategies resolve contradictions in reported toxicity data for 3-cyclopentyl-2-propenenitrile?

Discrepancies in toxicity studies (e.g., LD50 variations) are addressed by standardizing test models (e.g., OECD Guidelines 423). Comparative metabolomics (LC-MS/MS) identifies species-specific metabolic pathways (e.g., cytochrome P450 activation). Dose-response curves under controlled exposure conditions (e.g., inhalation vs. dermal) clarify risk thresholds .

Basic: How is the purity of 3-cyclopentyl-2-propenenitrile validated for catalytic studies?

- Chromatography : HPLC with UV detection (λ = 210 nm) quantifies impurities.

- Elemental Analysis : Matches experimental C/H/N ratios to theoretical values.

- Melting Point : Consistency with literature values (e.g., ) confirms crystallinity.

Advanced: Can 3-cyclopentyl-2-propenenitrile serve as a precursor for photoactive materials?

Yes. Photopolymerization under UV light (λ = 365 nm) with photoinitiators (e.g., benzophenone) yields cross-linked networks. Time-resolved fluorescence spectroscopy monitors curing kinetics. Applications include optoelectronics, where cyclopentyl groups reduce dielectric constants, enhancing charge mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.